molecular formula C10H20N2O3 B15362097 tert-butyl ((1S,2R,3S)-3-amino-2-hydroxycyclopentyl)carbamate

tert-butyl ((1S,2R,3S)-3-amino-2-hydroxycyclopentyl)carbamate

Cat. No.: B15362097
M. Wt: 216.28 g/mol
InChI Key: IHAGEXOUSOHVFY-BIIVOSGPSA-N
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Description

Tert-butyl ((1S,2R,3S)-3-amino-2-hydroxycyclopentyl)carbamate: is a complex organic compound characterized by its unique structural features, including a tert-butyl group, an amino group, a hydroxyl group, and a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((1S,2R,3S)-3-amino-2-hydroxycyclopentyl)carbamate typically involves multiple steps, starting with the preparation of the cyclopentyl core. One common approach is the cyclization of a suitable precursor, followed by the introduction of the amino and hydroxyl groups through selective functionalization reactions. The tert-butyl carbamate group is then added using reagents such as di-tert-butyl dicarbonate (Boc2O) under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using flow chemistry techniques to enhance efficiency and scalability. Flow reactors can provide better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or chromium(VI) compounds can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives with altered functional groups.

  • Substitution: Introduction of new substituents at specific positions on the cyclopentyl ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a tool in biochemical studies to investigate enzyme-substrate interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl ((1S,2R,3S)-3-amino-2-hydroxycyclopentyl)carbamate exerts its effects depends on its molecular targets and pathways. For example, in biochemical studies, it may interact with specific enzymes, altering their activity and leading to downstream effects. The exact mechanism would vary based on the context of its application.

Comparison with Similar Compounds

  • Tert-butyl cyclopentylamine: Similar structure but lacks the hydroxyl group.

  • Cyclopentylamine derivatives: Various analogs with different substituents on the cyclopentyl ring.

Uniqueness: Tert-butyl ((1S,2R,3S)-3-amino-2-hydroxycyclopentyl)carbamate stands out due to its specific combination of functional groups, which can impart unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-[(1S,2R,3S)-3-amino-2-hydroxycyclopentyl]carbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-5-4-6(11)8(7)13/h6-8,13H,4-5,11H2,1-3H3,(H,12,14)/t6-,7-,8+/m0/s1

InChI Key

IHAGEXOUSOHVFY-BIIVOSGPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H]([C@H]1O)N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1O)N

Origin of Product

United States

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